

Dicyclohexylborane: A Technical Overview of its Molecular Characteristics and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Dicyclohexylborane, often abbreviated as Cy₂BH, is a sterically hindered organoborane reagent with significant utility in organic synthesis. Its unique reactivity and selectivity make it a valuable tool for transformations such as hydroboration and reduction reactions. This technical guide provides an in-depth look at the molecular properties of **dicyclohexylborane**, including its molecular weight and formula, and details a common experimental protocol for its preparation.

Core Molecular and Physical Properties

The fundamental properties of **dicyclohexylborane** are summarized below. It is important to note a minor discrepancy in the reported molecular formula in scientific literature, which consequently affects the molecular weight.[1] Both commonly cited formulas are presented for completeness.



Property	Value	Reference
Molecular Formula	C12H23B or C12H22B	[1][2][3][4][5][6]
Molecular Weight	178.12 g/mol (for C12H23B) 177.12 g/mol (for C12H22B)	[1][2][3][4][5][6]
CAS Number	1568-65-6	[1][2][3][4]
Physical State	White solid	[1][3]
Melting Point	103-105 °C	[1][7]
Boiling Point	263.7 ± 23.0 °C (Predicted)	[1][5][7]
Solubility	Soluble in THF, diethyl ether, dichloromethane, and pentane	[1][2][7]

The structural characteristic of **dicyclohexylborane**, featuring a central boron atom bonded to two bulky cyclohexyl groups, creates a sterically hindered environment that dictates its chemical behavior.[1] This steric hindrance is key to its selectivity in hydroboration reactions.[3]

Synthesis of Dicyclohexylborane

Dicyclohexylborane is typically synthesized through the hydroboration of cyclohexene.[1] The most common methods employ either a borane-tetrahydrofuran (THF) complex or a borane-dimethyl sulfide (BMS) complex as the source of borane.[1][2][7] The following is a detailed experimental protocol for the synthesis using borane-dimethyl sulfide.

Experimental Protocol: Synthesis via Hydroboration of Cyclohexene

Objective: To prepare **dicyclohexylborane** as a solid from cyclohexene and borane-dimethyl sulfide complex.

Materials:

- Borane-dimethyl sulfide complex
- Cyclohexene (freshly distilled)



- Tetrahydrofuran (THF, freshly distilled)
- 250 mL flask with a septum inlet
- Magnetic stir bar
- Nitrogen or Argon source for inert atmosphere

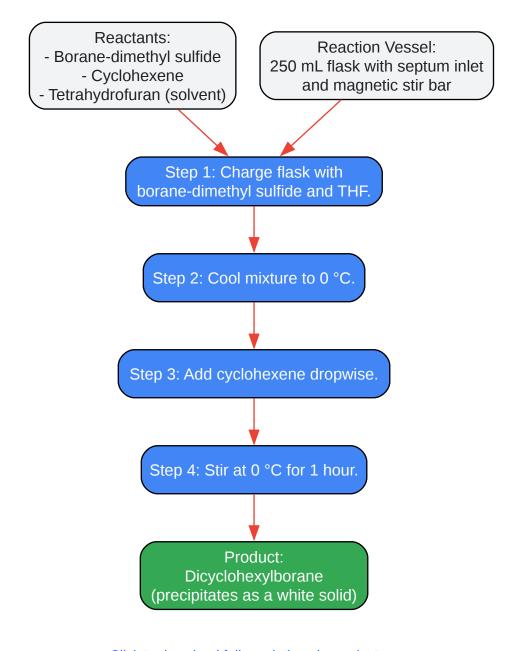
Procedure:

- A 250 mL flask, equipped with a septum inlet and a magnetic stir bar, is charged with 50 mmol of borane-dimethyl sulfide complex.[1]
- 18 mL of freshly distilled tetrahydrofuran is added to the flask.[1]
- The mixture is cooled to 0 °C in an ice bath.[1]
- 115 mmol of cyclohexene is then added dropwise to the cooled mixture.[1]
- The reaction mixture is stirred at 0 °C for 1 hour.[1]
- During this time, **dicyclohexylborane** will separate from the solution as a white solid.[1]

Handling and Storage: **Dicyclohexylborane** should be used immediately after its generation. [2][7] If storage is necessary, it must be kept as a solid under a dry nitrogen atmosphere to maintain its integrity.[1][7] All manipulations should be carried out in a fume hood.[2][7]

An alternative synthetic route involves the use of borane-1,4-thioxane for the hydroboration of cyclohexene.[2][7]





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Caption: Synthesis workflow for **dicyclohexylborane** via hydroboration.

Applications in Organic Synthesis

Dicyclohexylborane is a versatile reagent with several key applications in organic chemistry:

 Hydroboration Reactions: It is effectively used for the hydroboration of alkenes, alkynes, and allenes, allowing for the stereoselective introduction of a boron group.[1][2] This is particularly advantageous when dealing with sterically hindered alkenes.[3]



- Reduction Reactions: Dicyclohexylborane serves as a selective reducing agent for ketones and α,β-unsaturated ketones.[1][2][7]
- Synthesis of Alcohols: Through hydroboration-oxidation reactions, it is invaluable for the synthesis of alcohols from alkenes and alkynes with high regioselectivity and stereoselectivity.[3]
- Intermediate in Complex Syntheses: It functions as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]

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- To cite this document: BenchChem. [Dicyclohexylborane: A Technical Overview of its Molecular Characteristics and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8317775#dicyclohexylborane-molecular-weight-and-formula]

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